The compound (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal is a hexose derivative characterized by multiple hydroxyl groups and a ketone functional group. Its molecular formula is and it has a molecular weight of 178.14 g/mol. This compound is part of the broader category of carbohydrates and exhibits structural features that make it relevant in various biochemical contexts.
These reactions are significant in the context of carbohydrate metabolism and synthetic organic chemistry.
This compound may exhibit various biological activities due to its structural characteristics:
Several methods can be employed to synthesize (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal:
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has potential applications in various fields:
Studies on the interactions of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal with biomolecules are crucial for understanding its biological roles:
Several compounds share structural similarities with (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal. Here are some examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
D-glucose | C6H12O6 | Primary energy source in cells; aldehyde form |
D-galactose | C6H12O6 | Isomer of glucose; important in lactose metabolism |
D-mannose | C6H12O6 | Plays a role in glycoprotein synthesis |
(2S,3R,4R)-2,3,4-trihydroxybutanoic acid | C4H8O5 | Shorter carbon chain; involved in metabolic pathways |
The uniqueness of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal lies in its specific stereochemistry and functional groups that differentiate it from other hexoses. Its ability to participate in diverse